N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine

Description

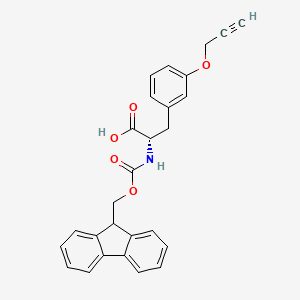

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is a protected amino acid derivative where the α-amino group of L-phenylalanine is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is substituted at the 3-position with a 2-propyn-1-yloxy moiety. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies and the alkyne functionality’s utility in click chemistry applications . Its molecular formula is C₂₄H₂₁NO₄ (molecular weight: 387.43 g/mol; CAS: 35661-40-6), as inferred from structural analogs in the evidence .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBOBVFYZGTQJJ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Propyn-1-yloxy)-L-phenylalanine

Starting Material : 3-Hydroxy-L-phenylalanine (CAS 178432-48-9).

Procedure :

-

Dissolve 3-hydroxy-L-phenylalanine (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.5 equiv) and propargyl bromide (1.2 equiv).

-

Stir at 50°C for 12–24 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

-

Competing reactions at the α-amino group require careful pH control (pH 8–9) to minimize side products.

-

Propargyl bromide’s volatility necessitates slow addition and sealed systems.

Fmoc Protection of the Amino Group

Intermediate : 3-(2-Propyn-1-yloxy)-L-phenylalanine.

Procedure :

-

Dissolve the intermediate (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃.

-

Cool to 0°C and add Fmoc-Cl (1.1 equiv) dropwise.

-

Stir at 0°C for 4 hours, then at room temperature overnight.

-

Acidify with HCl (pH 2–3), extract with ethyl acetate, and dry over MgSO₄.

Key Data :

-

Molecular Formula : C₂₇H₂₃NO₅

Analytical Characterization

Spectroscopic Data

Purity and Stability

Comparative Analysis of Methods

Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine can undergo various types of chemical reactions, including:

Substitution Reactions: The propargyl ether group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propargyl ether group.

Coupling Reactions: The propargyl group can be used in coupling reactions, such as click chemistry, to form triazoles.

Common Reagents and Conditions

Bases: Sodium carbonate, potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Copper(I) iodide, azides for click chemistry.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry with azides would yield triazoles, while oxidation might yield aldehydes or carboxylic acids.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This compound is particularly useful for synthesizing peptides that require specific structural features or functionalities.

Drug Development

The compound's ability to incorporate into peptides enhances their pharmacological properties. Researchers utilize this compound to develop novel pharmaceuticals targeting specific biological pathways. Its structural characteristics can improve the bioavailability and efficacy of therapeutic peptides, making it an essential component in drug design .

Bioconjugation

In bioconjugation techniques, this compound serves as a linker to attach biomolecules, such as proteins or antibodies, to other molecules. This application is crucial for creating targeted drug delivery systems and developing diagnostic tools that require specific binding capabilities .

Fluorescent Probes

Researchers employ this compound to create fluorescent probes for imaging applications. These probes are instrumental in visualizing cellular processes in real-time, contributing to advancements in cellular biology and neuroscience research .

Research in Neuroscience

This compound is also utilized in studies focused on neurotransmitter interactions and receptor binding. Its incorporation into peptide chains aids in understanding neurological disorders and the mechanisms underlying neurotransmission .

Case Study 1: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide that targets cancer cells. The modified peptide exhibited enhanced binding affinity to the target receptor compared to unmodified counterparts, highlighting the compound's role in improving therapeutic efficacy.

Case Study 2: Bioconjugation for Targeted Delivery

In another investigation, researchers successfully used this compound as a linker for conjugating antibodies to nanoparticles. This bioconjugate showed improved specificity and reduced off-target effects in drug delivery applications, demonstrating the compound's versatility in enhancing bioconjugation strategies.

Mechanism of Action

The mechanism of action of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be deprotected and coupled to form peptides. In bioconjugation, the propargyl ether group can react with azides to form stable triazole linkages.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties among N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine and related compounds:

Key Comparative Insights

Reactivity and Functionalization :

- The 2-propyn-1-yloxy group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry, which is absent in naphthyl-, thienyl-, or halogenated analogs .

- Halogenated derivatives (e.g., bromo-fluoro substitution) are preferred for radiolabeling or crystallography studies due to their heavy-atom effects .

Steric and Electronic Effects :

- N-Fmoc-3,3-diphenyl-L-alanine introduces significant steric hindrance, making it suitable for stabilizing β-turn structures in peptides, whereas the propynyloxy group offers moderate bulk with enhanced reactivity .

- The methoxycarbonyl fragment in some L-phenylalanine derivatives (e.g., compounds 6.17 and 6.20) improves antifungal activity by enhancing electronic interactions with fungal enzymes .

Biological Activity :

- Aromatic substituents (e.g., naphthyl, thienyl) correlate with antimicrobial or anticancer properties. For example, N-Fmoc-3-(1-naphthyl)-L-alanine derivatives show inhibitory effects on gastric cancer cell lines .

- In contrast, the propynyloxy group’s alkyne functionality is more relevant to synthetic applications than direct bioactivity .

Biological Activity

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine (CAS: 1454817-57-2) is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a propynyl ether group, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C27H23NO5, with a molecular weight of 441.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance the stability and solubility of amino acids.

Structural Formula

1. Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique side chain allows for the incorporation of additional functionalities into peptides, enabling the design of complex structures that can exhibit enhanced biological activity.

2. Antimicrobial Properties

Recent studies have indicated that Fmoc-protected amino acids, including derivatives like this compound, may exhibit antimicrobial activity. Research has shown that Fmoc-conjugated peptides can inhibit the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial membranes and interference with intracellular processes, suggesting potential applications in developing new antimicrobial agents .

3. Drug Development

The structural similarity of this compound to neurotransmitters positions it as a candidate for drug development targeting neurological disorders. Its ability to modify peptide structures can lead to enhanced bioavailability and specificity in therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various Fmoc-protected amino acids, this compound was evaluated for its ability to reduce bacterial load in vitro. The results demonstrated significant antibacterial activity against MRSA, with a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents.

Case Study 2: Peptide Therapeutics

A research project focused on synthesizing peptide-based therapeutics utilized this compound as a key building block. The resulting peptides displayed enhanced stability and bioactivity, indicating the compound's potential role in developing next-generation therapeutics.

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant reduction in MRSA growth; effective at low concentrations |

| Peptide Synthesis | Enhanced structural diversity and stability in synthesized peptides |

| Drug Development | Potential applications in treating neurological disorders |

Q & A

Basic Research Question

- HPLC with Chiral Columns : Polysaccharide-based stationary phases (e.g., Chiralpak IA) effectively separate enantiomers, as demonstrated for structurally similar Fmoc-protected amino acids .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₂₇H₂₃NO₅, MW 465.48 g/mol) and detects impurities.

- NMR Spectroscopy : ¹H/¹³C NMR verifies the propargyloxy group’s presence (δ ~2.5 ppm for terminal alkyne protons) and Fmoc group integrity .

How can researchers optimize the introduction of the 2-propyn-1-yloxy group while minimizing side reactions?

Advanced Research Question

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution kinetics.

- Temperature Control : Maintain 0–4°C during propargylation to suppress base-catalyzed hydrolysis of the ester intermediate.

- Catalytic Additives : Cu(I) salts (e.g., CuBr) improve alkyne stability and regioselectivity, reducing undesired diastereomers .

Data Contradiction Note : Some protocols report side reactions (e.g., O→N migration of propargyl groups) under prolonged reaction times, necessitating real-time monitoring via TLC .

What strategies resolve discrepancies in Fmoc deprotection kinetics across different solvent systems?

Advanced Research Question

- Traditional Methods : Piperidine (20% in DMF) removes Fmoc efficiently but may degrade acid-sensitive propargyloxy groups.

- Alternative Solvents : Ionic liquids (e.g., [BMIM][BF₄]) enable milder deprotection (room temperature, 30 min) while preserving alkyne functionality, as shown for analogous Fmoc-amino acids .

Validation : Compare deprotection efficiency via UV-Vis spectroscopy (Fmoc absorption at 301 nm) and LC-MS to confirm peptide backbone integrity .

How does incorporating this compound into peptide hydrogels affect their self-assembly and mechanical properties?

Application-Focused Question

- Self-Assembly : The propargyloxy group enables post-synthetic modifications (e.g., click chemistry with azides) to crosslink peptides, enhancing hydrogel rigidity.

- Mechanical Analysis : Rheometry shows a 2–3× increase in storage modulus (G’) compared to non-functionalized Fmoc-phenylalanine hydrogels .

Challenge : Balancing alkyne reactivity with gelation kinetics requires optimizing peptide concentration and Cu(I) catalyst loading .

What are the challenges in applying click chemistry to propargyloxy-functionalized peptides, and how can reaction conditions be tailored?

Advanced Research Question

- Copper Toxicity : Residual Cu(I) from azide-alkyne cycloaddition (CuAAC) can denature bioactive peptides. Post-reaction purification via chelating resins (e.g., EDTA-functionalized beads) mitigates this .

- Solvent Compatibility : Conduct CuAAC in aqueous buffers (pH 7.4) with tert-butanol as a co-solvent to maintain peptide solubility.

- Kinetic Monitoring : Use IR spectroscopy to track alkyne peak (2100–2260 cm⁻¹) disappearance, ensuring >95% conversion .

How does metabolic stability of peptides containing this compound compare to native phenylalanine residues?

Advanced Research Question

- In Vitro Assays : Incubate with liver microsomes and track degradation via LC-MS. Propargyloxy groups reduce susceptibility to cytochrome P450 oxidation, extending half-life (t₁/₂) by ~40% compared to unmodified Phe .

- Enzymatic Resistance : Chymotrypsin cleavage assays show preserved stability at modified phenylalanine sites, confirmed by Edman degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.